(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL: is a chiral compound with a unique structure that includes an amino group, a brominated pyridine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL typically involves multi-step organic reactions. One common route includes the bromination of a pyridine derivative followed by the introduction of an amino group and a hydroxyl group through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-chloro(3-pyridyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3R)-3-Amino-3-(5-fluoro(3-pyridyl))propan-1-OL: Contains a fluorine atom instead of bromine.
(3R)-3-Amino-3-(5-iodo(3-pyridyl))propan-1-OL: Features an iodine atom in place of bromine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL lies in its brominated pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of bromine can enhance the compound’s ability to participate in halogen bonding, a key interaction in medicinal chemistry.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m1/s1 |
InChI Key |
FEBZQMXCYJMRRP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CCO)N |
Origin of Product |
United States |
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